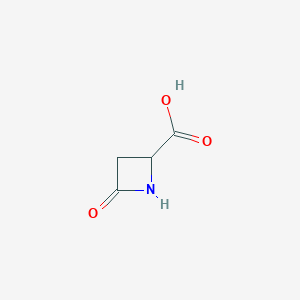

Acide 4-oxo-2-azétidinecarboxylique

Vue d'ensemble

Description

Acide D-pyroaspartique : Il est formé par la cyclisation tête-queue de l'acide D-aspartique, ce qui en fait le seul azétidine dérivé d'un acide aminé . Ce composé a suscité un intérêt en raison de sa relation structurale avec l'acide L-aspartique et de son rôle de synthon dans la synthèse de molécules plus complexes .

Applications De Recherche Scientifique

D-Pyroaspartic Acid has several scientific research applications, including:

Chemistry: It serves as a synthetic intermediate in the preparation of antibiotic precursors.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

Industry: D-Pyroaspartic Acid can be used in the synthesis of complex molecules for various industrial applications.

Mécanisme D'action

Target of Action

4-Oxo-2-azetidinecarboxylic acid is an important building block for the synthesis of NMDA receptor antagonists . NMDA receptors play a crucial role in the central nervous system, particularly in excitatory synaptic transmission and plasticity.

Mode of Action

As a building block for nmda receptor antagonists, it likely interacts with these receptors, potentially inhibiting their activity .

Biochemical Pathways

Given its role in the synthesis of nmda receptor antagonists, it can be inferred that it may influence pathways involving glutamate signaling, synaptic plasticity, and neuronal excitability .

Pharmacokinetics

Its water solubility is reported to be high , which could potentially influence its bioavailability and distribution.

Result of Action

As a precursor to nmda receptor antagonists, it may contribute to the reduction of excitatory synaptic transmission in the central nervous system .

Analyse Biochimique

Biochemical Properties

4-Oxo-2-azetidinecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases, which are responsible for the hydrolysis of β-lactam antibiotics. The compound’s interaction with these enzymes involves the formation of a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, 4-Oxo-2-azetidinecarboxylic acid can interact with proteins involved in the synthesis of polyaspartates, which adopt helical conformations similar to polypeptides and proteins .

Cellular Effects

4-Oxo-2-azetidinecarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of polyaspartates, which display piezoelectric and liquid crystal properties . The compound’s impact on cell function includes the modulation of enzyme activity and the alteration of protein folding, which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of 4-Oxo-2-azetidinecarboxylic acid involves its interaction with enzymes and proteins at the molecular level. The compound exerts its effects through the formation of covalent bonds with enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with β-lactamases results in the inhibition of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics . Additionally, 4-Oxo-2-azetidinecarboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-2-azetidinecarboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to 4-Oxo-2-azetidinecarboxylic acid can lead to changes in enzyme activity and protein folding, which may affect cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Oxo-2-azetidinecarboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity and modulate protein folding without causing significant toxicity . At high doses, 4-Oxo-2-azetidinecarboxylic acid can lead to toxic effects, including alterations in cellular metabolism and gene expression, as well as potential teratogenic effects .

Metabolic Pathways

4-Oxo-2-azetidinecarboxylic acid is involved in various metabolic pathways, including the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases and other proteins involved in the synthesis of polyaspartates . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Oxo-2-azetidinecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its stability and degradation, which can impact its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-Oxo-2-azetidinecarboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function, as well as its interactions with other biomolecules . For example, the compound’s presence in the endoplasmic reticulum can influence protein folding and enzyme activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide D-pyroaspartique est préparé de manière synthétique par cyclisation des esters méthyliques correspondants de l'acide D-aspartique . Ce processus implique la formation d'un cycle azétidine à quatre chaînons, qui est une caractéristique structurale clé du composé.

Méthodes de production industrielle : Bien que les informations sur la production industrielle à grande échelle de l'acide D-pyroaspartique soient limitées, la voie de synthèse impliquant la cyclisation des esters méthyliques est susceptible d'être évolutive. Le processus nécessiterait un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit.

Analyse Des Réactions Chimiques

Types de réactions : L'acide D-pyroaspartique peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des peroxydes en présence de catalyseurs tels que le ruthénium.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle azétidine.

Réactifs et conditions courants :

Oxydation : Catalyseurs au ruthénium et peroxydes.

Réduction : Agents réducteurs courants tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés plus oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.

Applications de la recherche scientifique

L'acide D-pyroaspartique a plusieurs applications de recherche scientifique, notamment :

Chimie : Il sert d'intermédiaire synthétique dans la préparation de précurseurs d'antibiotiques.

Biologie : La structure unique du composé en fait un outil précieux pour étudier les mécanismes enzymatiques et les interactions protéiques.

Industrie : L'acide D-pyroaspartique peut être utilisé dans la synthèse de molécules complexes pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme par lequel l'acide D-pyroaspartique exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure cyclique azétidine du composé lui permet de participer à diverses réactions biochimiques, influençant l'activité enzymatique et les interactions protéiques. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais son rôle d'intermédiaire synthétique suggère qu'il peut moduler plusieurs processus biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide pyroglutamique : Contrairement à l'acide D-pyroaspartique, l'acide pyroglutamique est un produit de dégradation thermique et a une relation structurale différente avec l'acide L-glutamique.

Acide L-aspartique : Bien qu'ils soient structurellement liés, l'acide L-aspartique ne forme pas de cycle azétidine et possède des propriétés chimiques différentes.

Unicité : L'unicité de l'acide D-pyroaspartique réside dans sa structure cyclique azétidine, qui ne se retrouve pas dans de nombreux autres dérivés d'acides aminés.

Propriétés

IUPAC Name |

4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392950 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-65-9 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

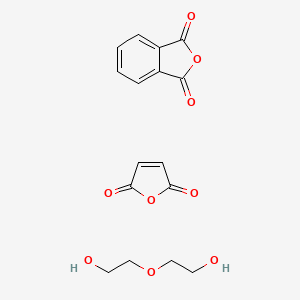

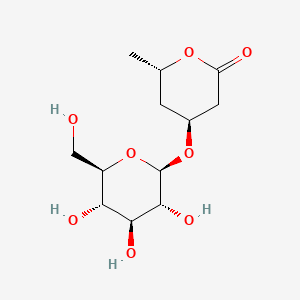

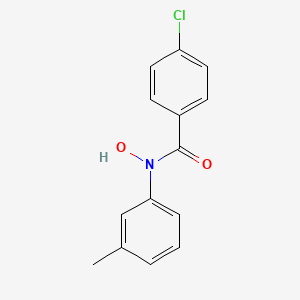

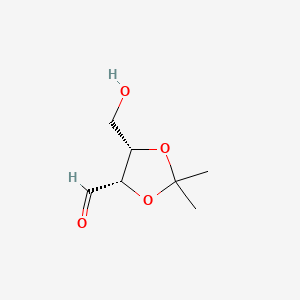

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?

A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.

Q2: How was the crystal structure of 4-oxo-2-azetidinecarboxylic acid determined in this study?

A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)

![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)